molecular formula C19H19N3O2S B6534731 2-(2-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1049263-09-3

2-(2-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B6534731
CAS No.: 1049263-09-3
M. Wt: 353.4 g/mol
InChI Key: IPPYFLUZVNFUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an ethylacetamide side chain bearing a 2-methylphenyl moiety. The pyridazinone scaffold is known for diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-2-3-6-15(14)13-18(23)20-10-11-22-19(24)9-8-16(21-22)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYFLUZVNFUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: 2-(2-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide C₂₀H₂₀N₃O₂S* ~374.46 Thiophen-2-yl (C₄H₃S), 2-methylphenyl (C₇H₇)
Analog 1: 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide C₁₈H₁₉N₆O₂S₂ 431.52 Tetrazole-thioether (C₂H₃N₄S), thiophen-2-yl
Analog 2: 2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide C₁₉H₁₄F₃N₃O₂ 381.33 Phenyl (C₆H₅), trifluoromethylphenyl (C₇H₄F₃)
Analog 3: N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6H-pyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₅H₂₆N₆O₃S 490.58 Triazole-sulfanyl (C₅H₅N₃S), phenylpyridazinone, 2,6-dimethylphenyl

*Estimated based on structural analysis.

Key Observations:
  • Bioisosteric Replacement : Analog 1 replaces the 2-methylphenyl with a tetrazole-thioether group, a carboxylic acid bioisostere, which may improve oral bioavailability .
  • Bulk and Steric Effects : Analog 3 incorporates a triazole ring and a 2,6-dimethylphenyl group, increasing steric bulk and possibly affecting binding pocket compatibility .

Crystallographic Data :

  • SHELX programs (e.g., SHELXL) are widely used for refining such structures, as noted in and . Differences in crystal packing between the target and analogs may arise from substituent bulk (e.g., trifluoromethyl in Analog 2 vs. thiophene in the target), influencing hydrogen-bonding networks .

Pharmacological Implications

  • Target Compound : The thiophene and methylphenyl groups may synergize for kinase inhibition, as sulfur-containing heterocycles are prevalent in kinase inhibitors (e.g., imatinib) .
  • Analog 2 : The phenyl and trifluoromethyl groups could enhance selectivity for hydrophobic binding pockets, as seen in COX-2 inhibitors .
  • Analog 1 : The tetrazole’s ionizability at physiological pH might mimic carboxylate groups in substrates like ATP, altering enzyme affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.